molecular formula C11H13BrF3N B7974713 (4-Bromo-2-trifluoromethyl-benzyl)-isopropyl-amine

(4-Bromo-2-trifluoromethyl-benzyl)-isopropyl-amine

Cat. No.: B7974713
M. Wt: 296.13 g/mol
InChI Key: QBWRXBUSMQEJMK-UHFFFAOYSA-N
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Description

(4-Bromo-2-trifluoromethyl-benzyl)-isopropyl-amine is a chemical compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an isopropylamine moiety attached to a benzyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-trifluoromethyl-benzyl)-isopropyl-amine typically involves the following steps:

    Starting Material: The synthesis begins with 4-Bromo-2-(trifluoromethyl)benzyl bromide.

    Reaction with Isopropylamine: The benzyl bromide is reacted with isopropylamine under controlled conditions to form the desired product. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to efficient production processes.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-trifluoromethyl-benzyl)-isopropyl-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with different nucleophiles will yield various substituted derivatives of the original compound.

Scientific Research Applications

(4-Bromo-2-trifluoromethyl-benzyl)-isopropyl-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Bromo-2-trifluoromethyl-benzyl)-isopropyl-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(trifluoromethyl)benzyl alcohol
  • 4-Bromo-2-(trifluoromethyl)benzyl bromide
  • 4-Bromo-2-(trifluoromethyl)benzyl piperazine

Uniqueness

(4-Bromo-2-trifluoromethyl-benzyl)-isopropyl-amine is unique due to the presence of the isopropylamine group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[4-bromo-2-(trifluoromethyl)phenyl]methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF3N/c1-7(2)16-6-8-3-4-9(12)5-10(8)11(13,14)15/h3-5,7,16H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWRXBUSMQEJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C=C(C=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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